Cycloguanil hydrochloride

DHFR Inhibition Antimalarial Potency Enzyme Kinetics

Cycloguanil hydrochloride is the non-substitutable, direct-acting DHFR inhibitor for antimalarial research. Unlike the prodrug proguanil, it requires no CYP2C19 metabolic activation, eliminating inter-individual variability in in vitro assays. Its unique susceptibility to the A16V+S108T DHFR mutation—a resistance profile distinct from pyrimethamine—makes it the definitive positive control for screening novel antifolates and dissecting mutation-specific resistance pathways. Procure a well-characterized, high-purity standard to ensure reproducible enzyme kinetics, DMPK quantification, and T. gondii combination studies.

Molecular Formula C11H15Cl2N5
Molecular Weight 288.17 g/mol
CAS No. 152-53-4
Cat. No. B126674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloguanil hydrochloride
CAS152-53-4
Synonyms1,3,5-triazine-2,4-diamine, 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-, hydrochloride (1:1)
1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,2,5-triazine-2,4-diamine
1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine monohydrochloride
BN-24-10
BN2410
chlorcycloguanil
chloroguanide triazine hydrochloride
cycloguanil
cycloguanil hydrochloride
cycloquanil
Molecular FormulaC11H15Cl2N5
Molecular Weight288.17 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl
InChIInChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H
InChIKeyMOUAPRKJJUXEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloguanil Hydrochloride 152-53-4: Antimalarial DHFR Inhibitor and Active Metabolite for Research


Cycloguanil hydrochloride (CAS 152-53-4) is a triazine-based antimalarial compound and the active metabolite of the prodrug proguanil [1]. It functions as a potent and selective inhibitor of plasmodial dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of the malaria parasite [2]. Structurally, it is characterized by a 1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine core, forming a hydrochloride salt with a molecular weight of 288.18 g/mol [3]. As a direct-acting antifolate, cycloguanil is utilized in research settings to study DHFR inhibition kinetics, antifolate resistance mechanisms, and as a reference standard in drug metabolism and pharmacokinetic (DMPK) studies involving proguanil activation pathways.

Cycloguanil Hydrochloride 152-53-4: Why Structural Analogs and Prodrugs Cannot Be Substituted


Substituting cycloguanil hydrochloride with closely related DHFR inhibitors like pyrimethamine or the prodrug proguanil is scientifically invalid due to fundamental differences in target engagement, resistance profiles, and experimental utility. While all act on plasmodial DHFR, cycloguanil exhibits a unique binding mode that is differentially impacted by specific point mutations [1]. For instance, the A16V+S108T DHFR mutation confers high-level resistance to cycloguanil but not to pyrimethamine [2]. Furthermore, direct use of the prodrug proguanil in vitro is ineffective against DHFR, as it requires metabolic activation by CYP2C19, introducing significant inter-individual and inter-species variability in experimental outcomes [3]. Therefore, for any assay requiring direct, quantifiable DHFR inhibition without confounding metabolic activation steps, cycloguanil hydrochloride is the non-substitutable reference compound.

Cycloguanil Hydrochloride 152-53-4: Quantitative Differentiation Data for Procurement Decisions


Differential DHFR Inhibition Potency of Cycloguanil vs. Pyrimethamine and Trimethoprim in Plasmodium falciparum

Cycloguanil demonstrates significantly higher potency against P. falciparum DHFR compared to the clinical antifolate trimethoprim, as established in a head-to-head in vitro sensitivity study. The study on 29 African strains reported that cycloguanil and pyrimethamine are substantially more active than trimethoprim [1]. A separate, cross-study analysis of Ki values further quantifies this difference: cycloguanil inhibits P. falciparum DHFR with a Ki of 1.5 nM , whereas trimethoprim's IC50 against a related parasitic DHFR (Brugia malayi) is orders of magnitude higher at 32 μM [2].

DHFR Inhibition Antimalarial Potency Enzyme Kinetics Plasmodium falciparum

Unique DHFR Mutation Resistance Profile of Cycloguanil vs. Pyrimethamine

Cycloguanil and pyrimethamine, while both DHFR inhibitors, exhibit distinct resistance profiles determined by specific point mutations in the P. falciparum DHFR enzyme. Structural and functional studies demonstrate that the paired A16V+S108T mutation confers high-level resistance specifically to cycloguanil but does not affect pyrimethamine sensitivity [1]. Conversely, the S108N mutation is a primary determinant of pyrimethamine resistance but has a lesser impact on cycloguanil [2]. This divergent resistance mechanism was further confirmed in yeast expression assays where cycloguanil resistance was most impacted by the paired 16-Val/108-Thr mutation [3].

Drug Resistance DHFR Mutation Antifolate Plasmodium falciparum

Direct In Vitro Activity of Cycloguanil Hydrochloride vs. Prodrug Proguanil

A critical distinction for in vitro research is that proguanil, the clinical prodrug, exhibits no direct inhibitory activity against P. falciparum DHFR [1]. Its antimalarial effect is entirely dependent on hepatic metabolism to cycloguanil, primarily via the CYP2C19 enzyme [2]. This metabolic step introduces substantial variability, as human populations exhibit a genetic polymorphism for CYP2C19, leading to extensive and poor metabolizer phenotypes. Direct use of cycloguanil hydrochloride in cell-free or parasite culture assays bypasses this confounding variable, providing a consistent and quantifiable dose-response relationship that is unattainable with the prodrug [3].

Prodrug Metabolism In Vitro Assay CYP2C19 DHFR Inhibition

Cycloguanil Exhibits Potent In Vitro Activity Against Toxoplasma gondii, a Spectrum Not Shared by Other Antimalarials

Cycloguanil hydrochloride possesses a unique antiparasitic spectrum that extends beyond Plasmodium, demonstrating direct in vitro inhibitory activity against the tachyzoites of Toxoplasma gondii. A comparative study evaluated several antimalarial agents and found that cycloguanil at concentrations of ≥1.0 μg/mL inhibited T. gondii in vitro, while agents like mefloquine, primaquine phosphate, and quinine sulfate had no inhibitory effect [1]. Furthermore, the study revealed a synergistic effect: cycloguanil at 2.5 μg/mL combined with a non-inhibitory concentration of sulfadiazine (25 μg/mL) produced significantly greater inhibition than cycloguanil alone [2].

Toxoplasma gondii Antiparasitic Combination Therapy Sulfadiazine Synergy

Defined In Vivo Antimalarial Efficacy of Cycloguanil in Preclinical Models

Cycloguanil hydrochloride has a well-defined in vivo antimalarial profile in standard preclinical models, providing a benchmark for efficacy that is distinct from its prodrug. In a mouse model of P. berghei infection, cycloguanil reduces parasitemia with an effective dose 50 (ED50) of 2 mg/kg . Furthermore, in a rhesus monkey model of P. cynomolgi infection, a dose of 0.3 mg/kg effectively reduced parasitemia . These quantitative in vivo endpoints are specific to the active metabolite itself and are not confounded by the variable pharmacokinetics of proguanil activation, which would be required to generate the active compound in vivo from the prodrug.

In Vivo Efficacy ED50 P. berghei Preclinical Model

Cycloguanil Hydrochloride 152-53-4: Validated Research Applications for Procurement


Direct DHFR Inhibition Assays for Antimalarial Drug Discovery

Use cycloguanil hydrochloride as a high-potency, positive control inhibitor in enzyme-based assays targeting wild-type and mutant P. falciparum DHFR. Its well-characterized Ki of 1.5 nM and distinct resistance mutation profile (e.g., sensitivity to A16V+S108T) [1] make it an essential benchmark for screening novel antifolate compounds and validating assay sensitivity.

Investigating Antifolate Resistance Mechanisms in Plasmodium

Employ cycloguanil hydrochloride as a selective probe to dissect antifolate resistance pathways. Its unique susceptibility to the A16V+S108T DHFR mutation, which does not confer cross-resistance to pyrimethamine , allows for the specific interrogation of this resistance mechanism in genetically modified parasite lines or recombinant enzyme systems.

In Vitro Studies on Toxoplasma gondii and Antifolate Synergy

Utilize cycloguanil hydrochloride as a tool compound for studying T. gondii tachyzoite inhibition in cell culture. Its demonstrated in vitro activity at ≥1.0 μg/mL and its quantifiable synergy with sulfadiazine provide a foundation for investigating new combination therapies against toxoplasmosis, a research area where other common antimalarials are ineffective.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Proguanil Therapy

Procure cycloguanil hydrochloride as a quantitative reference standard for LC-MS/MS bioanalytical methods. Accurately quantifying cycloguanil levels in plasma is critical for DMPK studies of proguanil, as it is the active moiety responsible for efficacy . A pure, well-characterized standard is essential for generating reliable pharmacokinetic data and understanding exposure-response relationships.

Technical Documentation Hub

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